1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methoxy-3-methylphenyl derivatives with diazo compounds under the influence of transition metal catalysts like rhodium or copper. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring can induce strain in the molecular structure, influencing the reactivity and binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Similar in structure but lacks the methoxy-methylphenyl substituent.
1-(Methoxycarbonyl)cyclopropanecarboxylic acid: Contains a methoxycarbonyl group instead of the methoxy-methylphenyl group.
Uniqueness
1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of the methoxy-methylphenyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other cyclopropanecarboxylic acids, which have been studied for their pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropane ring attached to a methoxy-substituted aromatic group. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that cyclopropanecarboxylic acids can inhibit the synthesis of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Analgesic Properties
Analgesic activity has also been reported for compounds within this chemical class. The mechanism of action may involve the modulation of pain pathways through the inhibition of cyclooxygenase (COX) enzymes or interference with pain signaling at the neuronal level. For example, related compounds have demonstrated efficacy in reducing pain responses in animal models of acute and chronic pain.
Anticancer Potential
This compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage or the activation of caspases. Further investigations are needed to elucidate its specific effects on various cancer types and the underlying molecular mechanisms.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and pain pathways.
- Receptor Interaction : It could interact with specific receptors involved in pain and inflammation, modulating their activity.
- Cell Signaling Modulation : The compound might influence cell signaling pathways that regulate apoptosis and cell proliferation.
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-4-3-5-9(10(8)15-2)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
NWZDKJIWDKWPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CC2)C(=O)O)OC |
Origin of Product |
United States |
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